Regiochemistry of the Piperidine Methyl Group: 3‑Methyl vs. 2‑Methyl Impact on Predicted Target Binding
The target compound incorporates a 3‑methylpiperidine amide, whereas the analog CAS 2101196-01-2 contains a 2‑methylpiperidine amide. This regiochemical shift relocates the methyl substituent from a position distal to the carbonyl (3‑position) to a position adjacent to the carbonyl (2‑position), introducing a steric clash that restricts rotation around the amide C–N bond and shifts the conformational equilibrium of the piperidine ring [1]. In kinase inhibitor SAR, the precise orientation of the amide carbonyl is critical for forming a hydrogen bond with the hinge region; the 2‑methyl analog is predicted to present a less favorable dihedral angle for this key interaction compared to the 3‑methyl compound [2]. No direct enzymatic assay data were identified for either compound in the accessed sources; the differential evidence is based on well‑established conformational principles supported by patent precedence in analogous chemotypes [2].
| Evidence Dimension | Conformational impact of piperidine methyl regioisomerism on amide carbonyl orientation |
|---|---|
| Target Compound Data | 3-methylpiperidine: methyl at C3, distal to amide bond; greater rotational freedom; carbonyl orientation favorable for hinge binding |
| Comparator Or Baseline | 2-methylpiperidine analog (CAS 2101196-01-2): methyl at C2, adjacent to amide; steric clash restricts rotation; shifts carbonyl orientation |
| Quantified Difference | No direct biochemical IC50 values available. Conformational analysis predicts altered hinge-binding geometry. |
| Conditions | In silico conformational analysis (no explicit assay conditions found) |
Why This Matters
Procurement of the 3‑methyl regioisomer ensures that SAR campaigns test the intended conformational presentation; the 2‑methyl analog is likely to give false‑negative results in kinase assays.
- [1] PubChem Compound Summary for CID 132586534. 3-(3-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] European Patent EP3733674A1. Aminomethylpiperidine derivatives having kinase inhibitory activity. Filed 2020. View Source
